

Application Notes and Protocols for Tamibarotene and Azacitidine Combination Therapy

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Compound of Interest		
Compound Name:	Tamibarotene	
Cat. No.:	B1681231	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the treatment schedule and experimental protocols for the combination therapy of **tamibarotene** and azacitidine, primarily for the treatment of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) in patients with Retinoic Acid Receptor Alpha (RARA) overexpression.

Introduction

Tamibarotene is an oral, selective retinoic acid receptor alpha (RARA) agonist.[1] In hematological malignancies like AML and MDS, a subset of patients exhibits overexpression of the RARA gene.[2][3] **Tamibarotene** targets this by binding to the RARA receptor, which helps to restore cell differentiation and inhibit the proliferation of myeloid progenitor cells.[4] Azacitidine, a hypomethylating agent, is a standard-of-care treatment that is believed to work synergistically with **tamibarotene** to enhance the anti-leukemic response.[1] Clinical trials have been investigating this combination to improve outcomes for patients who are often unfit for intensive chemotherapy.

Quantitative Data Summary

The following tables summarize the dosing and administration schedules for **tamibarotene** and azacitidine as documented in key clinical trials.



Table 1: Dosing and Administration for **Tamibarotene** and Azacitidine Combination Therapy

Drug	Dosage	Administration Route	Treatment Schedule (per 28-day cycle)	Clinical Trial Reference
Azacitidine	75 mg/m²	Intravenous (IV) or Subcutaneous (SC)	Days 1-7	SELECT-AML-1, SY-1425-201
Alternative: Days 1-5 and 8-9	SELECT-MDS-1			
Tamibarotene	6 mg	Oral, twice daily (BID)	Days 8-28	SELECT-AML-1, SELECT-MDS-1
6 mg/m²	Oral, divided twice daily	Days 8-28	SY-1425-201	

Note: Some protocols allowed for dose adjustments of **tamibarotene** based on patient response and adverse events.

Table 2: Efficacy Data from Clinical Trials



Indication	Patient Population	Treatment Arm	Complete Remission (CR) / CR with incomplete hematologic recovery (CRi) Rate	Clinical Trial Reference
AML	RARA-positive, newly diagnosed, unfit for intensive chemotherapy	Tamibarotene + Azacitidine	61%	SY-1425-201
AML	RARA-positive, relapsed/refracto ry	Tamibarotene + Azacitidine	19%	Phase 2 Study (NCT02807558)
HR-MDS	RARA-positive, newly diagnosed	Tamibarotene + Azacitidine	23.81%	SELECT-MDS-1
HR-MDS	RARA-positive, newly diagnosed	Placebo + Azacitidine	18.75%	SELECT-MDS-1

Experimental Protocols

The following protocols are based on the methodologies employed in the SELECT-AML-1, SELECT-MDS-1, and SY-1425-201 clinical trials.

Patient Screening and Eligibility

- Inclusion Criteria:
 - Patients must be diagnosed with AML or higher-risk MDS.
 - Patients are typically 18 years or older and considered unfit for standard intensive chemotherapy due to age (e.g., ≥75 years) or comorbidities.
 - Confirmation of RARA overexpression is mandatory, determined by a peripheral bloodbased biomarker test prior to treatment initiation.



- Exclusion Criteria:
 - Patients with Acute Promyelocytic Leukemia (APL).
 - Prior treatment with hypomethylating agents or venetoclax.
 - Known active central nervous system involvement with AML.
- RARA Biomarker Screening:
 - A peripheral blood sample is collected from potential participants.
 - The sample is processed to isolate peripheral blood mononuclear cells.
 - Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is used at a central laboratory to measure the relative mRNA expression of RARA against a panel of stably expressed control genes.
 - A predefined cutoff value determines if the patient is RARA-positive.

Treatment Administration Protocol

This protocol outlines a standard 28-day treatment cycle.

- Cycle Initiation (Day 1):
 - Administer azacitidine at a dose of 75 mg/m² either intravenously or subcutaneously.
- Azacitidine Administration (Days 1-7):
 - Continue daily administration of azacitidine at 75 mg/m².
 - An alternative schedule of administering azacitidine on Days 1-5 and Days 8-9 is also utilized in some protocols.
- Tamibarotene Administration (Days 8-28):
 - On Day 8, initiate oral tamibarotene at a dose of 6 mg twice daily.



- Continue this regimen through Day 28 of the cycle.
- Subsequent Cycles:
 - Treatment cycles are repeated every 28 days in the absence of disease progression or unacceptable toxicity.

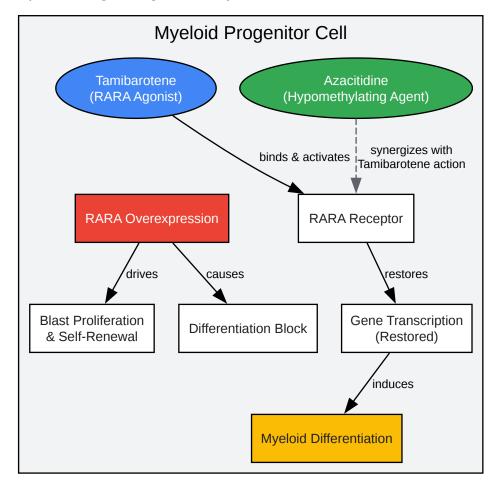
Monitoring and Assessment

- Safety and Tolerability: Monitor patients for adverse events. Common adverse effects include decreased appetite, hypertriglyceridemia, nausea, constipation, and fatigue. Hematologic adverse events are comparable to azacitidine monotherapy.
- Response Evaluation: Assess treatment response according to International Working Group (IWG) criteria for AML or MDS. This includes bone marrow biopsies and aspirations at baseline and throughout the study.
- Follow-up: After completion of treatment, patients are typically followed for overall survival and duration of response, with follow-up visits every 3 months for up to 5 years.

Visualizations Signaling Pathway



Simplified Signaling Pathway of Tamibarotene and Azacitidine



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Caption: Mechanism of **Tamibarotene** and Azacitidine Action.

Experimental Workflow



Screening Phase Newly Diagnosed AML/HR-MDS (Unfit for Intensive Chemotherapy) Peripheral Blood Sample Collection for RARA Biomarker Test Screen Failure (RARA-Negative) Treatment Phase (28-Day Cycle) (if applicable, e.g., vs Placebo) Cydle 1 Days 1-7: Azacitidine 75 mg/m² IV/SC Days 8-28: Tamibarotene 6 mg PO BID End of Cycle Repeat Cycle (in absence of progression or unacceptable toxicity) Follow-up Phase Response Assessment (IWG Criteria) Long-term Follow-up

Clinical Trial Workflow for Tamibarotene + Azacitidine Therapy

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(up to 5 years)

Caption: Experimental Workflow for Combination Therapy.



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